

Stability of 7-Chloropyrido[4,3-d]pyrimidine under different conditions

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Compound of Interest

Compound Name: 7-Chloropyrido[4,3-d]pyrimidine

Cat. No.: B13669955

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Technical Support Hub: 7-Chloropyrido[4,3-d]pyrimidine

Product Identity & Chemical Context

- Target Molecule: **7-Chloropyrido[4,3-d]pyrimidine**
- Core Scaffold: Pyrido[4,3-d]pyrimidine (Fused Pyrimidine-Pyridine system)
- Key Reactivity Feature: The chlorine atom at position 7 is alpha () to the pyridine nitrogen (N6). This electronic arrangement activates the C-Cl bond for Nucleophilic Aromatic Substitution (), making it a versatile but labile handle.
- Common Derivative: 7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 1650574-62-1) is a frequent commercial intermediate where the pyrimidine ring is partially oxidized.

Part 1: Stability & Storage Matrix

Quick Reference: Stability Profile

| Parameter | Rating | Critical Technical Insight |
|-----------------------|------------|--|
| Hydrolysis Risk | High | The C7-Cl bond is susceptible to hydrolysis, converting the compound to the inactive 7-hydroxy (pyridone) species. This is accelerated by acidic/basic pH. |
| Thermal Stability | Moderate | Stable as a solid at room temperature for short periods, but degradation accelerates >40°C. Store at -20°C. |
| Photostability | Low | Halogenated heterocycles are prone to photodehalogenation. Protect from light. |
| Oxidation | Moderate | The pyridine nitrogen (N6) can form N-oxides over time if exposed to air/peroxides. |
| Solvent Compatibility | Restricted | Avoid: Water, Alcohols (MeOH/EtOH) for long-term storage. Preferred: DMSO, DMF, Anhydrous THF (use immediately). |

Part 2: Troubleshooting & FAQs

Q1: "My white powder has turned faint yellow/orange. Is it still usable?"

Diagnosis: This indicates surface oxidation or partial hydrolysis.

- Cause: Exposure to atmospheric moisture or oxygen. The yellow color often arises from the formation of N-oxide impurities or trace ring-opening degradation products.

- Action:
 - Perform a LC-MS check. If the main peak is >95% and the impurity is the hydrolysis product (M-Cl+OH, mass shift $-18.5 + 17 = -1.5$ Da? No, Cl is 35.5, OH is 17. Mass shift is Da approx. Exact: $-Cl [34.97] + OH [17.00] = -17.97$ Da), you may be able to purify via recrystallization.
 - If the impurity is >10%, repurify or discard.

Q2: "I see a precipitate forming when I dilute my DMSO stock into aqueous buffer."

Diagnosis: Solubility Crash (Physical Instability).

- Cause: **7-Chloropyrido[4,3-d]pyrimidine** is highly lipophilic and planar. It has poor water solubility.
- Action:
 - Do not exceed 1-2% DMSO final concentration in aqueous assays without a solubility aid.
 - Fix: Add a surfactant (e.g., 0.01% Tween-20) or a co-solvent (PEG-400) to the buffer before adding the compound.

Q3: "Why am I getting low yields in my coupling reaction?"

Diagnosis: Competitive Hydrolysis or Regioselectivity Issues.

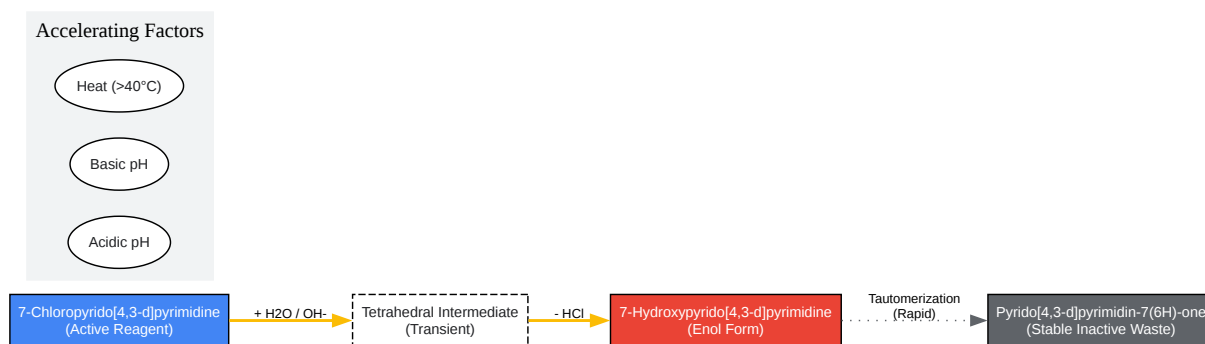
- Cause:
 - Wet Solvents: If water is present, hydroxide ions (generated from base + water) will compete with your nucleophile (amine/thiol) for the C7 position.
 - Incorrect Base: Strong bases can trigger ring opening of the pyrimidine moiety.
- Action:

- Protocol Adjustment: Switch to anhydrous conditions (dry solvent, inert atmosphere).
- Base Selection: Use a non-nucleophilic organic base (DIPEA, TEA) rather than inorganic hydroxides (NaOH).
- Temperature: React at the lowest effective temperature. High heat (>100°C) promotes degradation.

Part 3: Degradation Mechanism & Visualization

Understanding the Failure Mode: The primary degradation pathway is the hydrolysis of the activated C7-Chlorine. The pyridine nitrogen (N6) pulls electron density, making C7 electrophilic. Water attacks C7, displacing chloride, forming the 7-hydroxy intermediate, which rapidly tautomerizes to the stable (and unreactive) 7-pyridone.

Graphviz Pathway Diagram:



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Caption: The primary degradation pathway of **7-Chloropyrido[4,3-d]pyrimidine** via nucleophilic attack by water, leading to the irreversible formation of the pyridone tautomer.

Part 4: Validated Handling Protocols

Protocol A: Storage & Aliquoting

- Objective: Maximize shelf-life of solid and solution stocks.
- Upon Receipt: Centrifuge the vial briefly to settle powder.
- Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol.
- Concentration: Prepare high-concentration stocks (e.g., 10-50 mM) to minimize solvent volume.
- Aliquoting: Dispense into single-use amber glass vials. Do not freeze-thaw repeatedly.
- Storage: Store vials at -20°C or -80°C.
- Atmosphere: Flush open vials with Argon or Nitrogen gas before resealing.

Protocol B: QC Purity Check (LC-MS)

- Objective: Verify integrity before critical experiments.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5-10 minutes.
- Detection: UV (254 nm) and MS (ESI+).
- Pass Criteria:
 - Purity > 95% by UV.
 - Mass corresponds to parent [M+H]⁺.

- Fail if: Significant peak at [M-18]+ (Hydrolysis product) or [M+16]+ (N-Oxide).

References

- PubChem.Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione & Derivatives.[1] National Library of Medicine. Available at: [\[Link\]](#)
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (General reference for reactivity of alpha-halo N-heterocycles).

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Sources

- 1. Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | C7H5N3O2 | CID 577770 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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